3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide
Overview
Description
“3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
Various methods of synthesizing 2,3,5-DCTF, a related compound, have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide” is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical–chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide” are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide” are characterized by its distinctive physical–chemical properties due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Metalation Reaction
The compound is used in the preparation of (trifluoromethyl)pyridyllithiums through a metalation reaction, which is a method for introducing a metal atom into an organic molecule .
Synthesis of Metal-Organic Frameworks (MOFs)
It serves as a precursor in the synthesis of metal-organic frameworks (MOFs) , which are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Pharmaceutical Intermediates
This chemical is an intermediate in the synthesis of s-tetrazines and other pharmaceutical compounds, indicating its role in drug development and synthesis .
Regioexhaustive Functionalization
It may be employed as a model substrate to investigate the regioexhaustive functionalization , which is a process that selectively introduces substituents at specific regions of a molecule .
Synthesis of Agrochemicals
The compound is a key intermediate for the synthesis of fluazifop , an agrochemical used for the protection of crops from pests. It can be obtained in good yield via a simple one-step reaction .
Trifluoromethyl Group Incorporation
Incorporation of the trifluoromethyl group into various molecules is crucial for creating compounds with desired properties, such as increased biological activity or stability .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide” and its derivatives may have potential for future applications in various industries.
properties
IUPAC Name |
3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2O/c8-5-1-4(7(9,10)11)3-13(14)6(5)2-12/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZAIWZKCCBSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C(=C1Cl)C#N)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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